3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione
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Description
3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of thiazolidinediones and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Cardioprotective Activity
One study focused on the synthesis of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, demonstrating moderate to high cardioprotective effects in vitro on isolated rings of the thoracic aorta of laboratory rats. A specific derivative was highlighted for its potential as a cardioprotective agent, surpassing the activity of known compounds like L-carnitine and meldonium (Drapak et al., 2019).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies revealed that such compounds can significantly increase corrosion resistance, with their adsorption on the metal surface following the Langmuir adsorption isotherm, suggesting potential industrial applications (Yadav et al., 2015).
Synthetic Methodology
Research into the synthetic applications of thiazolidine derivatives has led to the development of new compounds with potential biological activities. For example, the synthesis of N-confused porphyrin derivatives with a substituted 3-C position has been achieved, opening new avenues for the creation of novel compounds with varied applications (Li et al., 2011).
Antimicrobial Activity
Thiazolidinedione derivatives have also been synthesized and tested for their antibacterial properties. One study designed and synthesized a compound showing significant in vitro anti-breast cancer activity and anti-inflammatory activity, with nonhemolytic and nontoxic effects on human blood cells (Uwabagira & Sarojini, 2019).
properties
IUPAC Name |
(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-11-3-5-13(6-4-11)7-8-9(14)12(2)10(15)16-8/h7H,3-6H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXZOLOMSFXPK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=C2C(=O)N(C(=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C/2\C(=O)N(C(=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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